molecular formula C17H20N8 B2560059 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415634-61-4

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2560059
CAS No.: 2415634-61-4
M. Wt: 336.403
InChI Key: JNZXEXUCRHYPIY-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a piperazine ring, which is further connected to a pyrazolylpyridazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors One common route involves the formation of the pyrazolylpyridazine intermediate, which is then coupled with a piperazine derivative

For instance, the pyrazolylpyridazine intermediate can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 3-chloropyridazine under reflux conditions in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-(2-chloropyrimidin-4-yl)piperazine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of a pyrimidine core, piperazine ring, and pyrazolylpyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-12-17(20-14(2)19-13)24-10-8-23(9-11-24)15-4-5-16(22-21-15)25-7-3-6-18-25/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXEXUCRHYPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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